molecular formula C10H13Cl2NS B1384781 4-(3,4-Dichlorophenylsulfanyl)-butylamine CAS No. 1082501-54-9

4-(3,4-Dichlorophenylsulfanyl)-butylamine

Cat. No. B1384781
M. Wt: 250.19 g/mol
InChI Key: QEYPSOSCGBDAKN-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenylsulfanyl)-butylamine (DCB) is an organosulfur compound with a wide range of applications in the scientific community. It is classified as a secondary amine and is a derivative of the parent compound phenylsulfanyl butylamine (PSBA). DCB is a colorless solid with a melting point of 108 °C and a boiling point of 209 °C. It has a molecular weight of 276.6 g/mol and a density of 1.28 g/mL. DCB is soluble in water, alcohol, and organic solvents, making it a versatile compound for laboratory experiments.

Scientific Research Applications

Asymmetric Synthesis of Amines

  • N-tert-Butanesulfinyl aldimines and ketimines are versatile intermediates for the asymmetric synthesis of amines, using methodologies that could potentially apply to 4-(3,4-Dichlorophenylsulfanyl)-butylamine (Ellman, Owens, & Tang, 2002).

Electrochemical Applications

  • Poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene] exhibits high stability and is suitable for analytical purposes, indicating potential electrochemical applications for related compounds like 4-(3,4-Dichlorophenylsulfanyl)-butylamine (Lupu et al., 2003).

Catalysis and Chemical Reactions

  • Palladium-catalyzed coupling reactions of amines with aryl halides, a process relevant to 4-(3,4-Dichlorophenylsulfanyl)-butylamine, have been widely adopted in pharmaceuticals and organic light-emitting diodes (Hartwig, 2008).

Polymer Science

  • The development of new electrochromic cells using triphenylamine-based copolymers suggests potential applications in polymer science for related compounds like 4-(3,4-Dichlorophenylsulfanyl)-butylamine (Beaupré, Dumas, & Leclerc, 2006).

Pharmaceutical Analysis

  • Pharmacokinetics and metabolism studies of related compounds provide insights into the potential analytical applications of 4-(3,4-Dichlorophenylsulfanyl)-butylamine in the pharmaceutical field (Wang et al., 2007).

properties

IUPAC Name

4-(3,4-dichlorophenyl)sulfanylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NS/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYPSOSCGBDAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCCCCN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenylsulfanyl)-butylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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